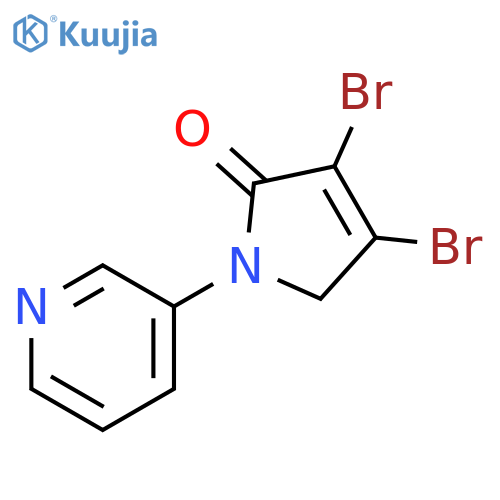

Cas no 1706461-36-0 (3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one)

1706461-36-0 structure

商品名:3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one

CAS番号:1706461-36-0

MF:C9H6Br2N2O

メガワット:317.964740276337

CID:5210596

3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one 化学的及び物理的性質

名前と識別子

-

- 3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one

- 3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

-

- インチ: 1S/C9H6Br2N2O/c10-7-5-13(9(14)8(7)11)6-2-1-3-12-4-6/h1-4H,5H2

- InChIKey: CNFZODPTITYMTP-UHFFFAOYSA-N

- ほほえんだ: N1(C2=CC=CN=C2)CC(Br)=C(Br)C1=O

3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM508468-1g |

3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one |

1706461-36-0 | 97% | 1g |

$396 | 2023-01-10 | |

| Ambeed | A320786-1g |

3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one |

1706461-36-0 | 97% | 1g |

$400.0 | 2024-04-23 |

3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

1706461-36-0 (3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one) 関連製品

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 42464-96-0(NNMTi)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

推奨される供給者

Amadis Chemical Company Limited

(CAS:1706461-36-0)3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one

清らかである:99%

はかる:1g

価格 ($):360.0